molecular formula C21H18N2O B8135665 (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8135665
M. Wt: 314.4 g/mol
InChI Key: GIBSLBRVBBSKFV-SFHVURJKSA-N
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Description

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features both an oxazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a pyridine carboxaldehyde in the presence of a suitable catalyst to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can exhibit different chemical and physical properties .

Scientific Research Applications

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole: Lacks the chiral center, leading to different stereochemical properties.

    4-Benzyl-2-(6-phenylpyridin-2-yl)oxazole: Lacks the dihydro component, affecting its reactivity and stability.

    2-(6-Phenylpyridin-2-yl)-4,5-dihydrooxazole: Lacks the benzyl group, altering its electronic and steric properties.

Uniqueness

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its chiral nature, which can lead to enantioselective interactions in biological systems. This makes it a valuable compound for studying stereochemistry and developing chiral drugs .

Properties

IUPAC Name

(4S)-4-benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-3-8-16(9-4-1)14-18-15-24-21(22-18)20-13-7-12-19(23-20)17-10-5-2-6-11-17/h1-13,18H,14-15H2/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBSLBRVBBSKFV-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 2
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(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 3
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(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 4
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(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 5
Reactant of Route 5
(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 6
Reactant of Route 6
(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

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